3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene-2-carboxylic acid with appropriate reagents to form the thiophene-2-ylacetyl intermediate. This intermediate is then reacted with azetidine-3-amine under specific conditions to form the azetidin-3-yl derivative. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and employing efficient purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazolidine-2,4-dione to imidazolidine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione can yield imidazolidine derivatives .
Scientific Research Applications
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidine-2,4-dione moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfoxides share structural similarities with the thiophene ring in 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione.
Azetidine Derivatives: Compounds such as azetidine-3-amine and azetidine-2-carboxylic acid are structurally related to the azetidine ring in the compound.
Imidazolidine Derivatives: Compounds like imidazolidine-2,4-dione and its derivatives share the imidazolidine-2,4-dione moiety .
Uniqueness
The uniqueness of this compound lies in its combination of the thiophene, azetidine, and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-10(4-9-2-1-3-19-9)14-6-8(7-14)15-11(17)5-13-12(15)18/h1-3,8H,4-7H2,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFCFJLFNMTDDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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